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molecular formula C16H14N2OS B183153 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide CAS No. 23903-48-2

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide

Cat. No. B183153
M. Wt: 282.4 g/mol
InChI Key: OKFHWMLGUMHKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05422335

Procedure details

4.7 ml (40 mmol) of benzoyl chloride were added to a solution of 5.34 g (30 mmol) of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene in 50 ml of pyridine. Stirring was carried out for 2 hours at 80° C. after which 150 ml of 10 mol % aqueous hydrochloric acid were added to the mixture. The solid formed was isolated in a conventional manner. Yield: 97%; mp.: 168°-170° C.
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:10][C:11]1[S:15][C:14]2[CH2:16][CH2:17][CH2:18][CH2:19][C:13]=2[C:12]=1[C:20]#[N:21].Cl>N1C=CC=CC=1>[C:1]([NH:10][C:11]1[S:15][C:14]2[CH2:16][CH2:17][CH2:18][CH2:19][C:13]=2[C:12]=1[C:20]#[N:21])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
5.34 g
Type
reactant
Smiles
NC1=C(C2=C(S1)CCCC2)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid formed
CUSTOM
Type
CUSTOM
Details
was isolated in a conventional manner

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NC1=C(C2=C(S1)CCCC2)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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